molecular formula C4H13NNaO7P2 B166872 阿仑膦酸钠 CAS No. 129318-43-0

阿仑膦酸钠

货号: B166872
CAS 编号: 129318-43-0
分子量: 272.09 g/mol
InChI 键: NLILQNGSPQHASV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿仑膦酸钠是一种双膦酸盐药物,主要用于治疗和预防骨质疏松症和其他骨骼疾病,如佩吉特病。 它通过抑制破骨细胞介导的骨吸收来发挥作用,从而增加骨矿物质密度并降低骨折风险 .

科学研究应用

阿仑膦酸钠具有广泛的科学研究应用:

作用机制

阿仑膦酸钠作为破骨细胞介导的骨吸收的特异性抑制剂。它与骨中的羟基磷灰石结合,抑制破骨细胞的活性,阻止骨吸收。 这导致骨矿物质密度增加和骨折风险降低 .

类似化合物:

比较: 阿仑膦酸钠的独特之处在于它既可以口服也可以静脉注射,为治疗方案提供了灵活性。 它具有完善的安全性,并且由于其在增加骨矿物质密度和降低骨折风险方面的疗效而被广泛使用 .

生化分析

Biochemical Properties

Alendronate sodium plays a crucial role in biochemical reactions by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . The compound interacts with various enzymes and proteins, including farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the prenylation of small GTPase signaling proteins, which are essential for osteoclast function .

Cellular Effects

Alendronate sodium affects various types of cells and cellular processes. It primarily targets osteoclasts, leading to their apoptosis and reduced bone resorption . Additionally, alendronate sodium influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone formation and remodeling . The compound also affects gene expression by downregulating the expression of genes involved in osteoclast differentiation and activity . Furthermore, alendronate sodium impacts cellular metabolism by inhibiting the mevalonate pathway, leading to reduced cholesterol synthesis and altered cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of alendronate sodium involves its binding to hydroxyapatite in bone and subsequent uptake by osteoclasts during bone resorption . Once inside the osteoclasts, alendronate sodium inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival . As a result, osteoclast activity is reduced, leading to decreased bone resorption and increased bone mineral density .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alendronate sodium change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that alendronate sodium maintains its efficacy in reducing bone resorption and increasing bone mineral density over extended periods . Prolonged use may lead to adverse effects, such as osteonecrosis of the jaw and atypical femoral fractures .

Dosage Effects in Animal Models

The effects of alendronate sodium vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption and increases bone mineral density without significant adverse effects . At high doses, alendronate sodium can cause toxicity, including gastrointestinal irritation, renal impairment, and hypocalcemia . Threshold effects have been observed, where doses above a certain level lead to a disproportionate increase in adverse effects .

Metabolic Pathways

Alendronate sodium is not metabolized in the body and is excreted unchanged via the kidneys . The compound’s primary metabolic pathway involves its uptake into bone tissue, where it binds to hydroxyapatite and exerts its pharmacological effects . The renal clearance of alendronate sodium involves both glomerular filtration and a specialized secretory pathway . The compound’s long residence time in the skeleton reflects the slow turnover rate of bone tissue .

Transport and Distribution

Alendronate sodium is transported and distributed within cells and tissues primarily through passive diffusion . Once absorbed, the compound is rapidly distributed to bone tissue, where it binds to hydroxyapatite . The distribution of alendronate sodium is influenced by factors such as bone turnover rate and the presence of active bone resorption sites . The compound’s localization in bone tissue allows it to exert its pharmacological effects over an extended period .

Subcellular Localization

The subcellular localization of alendronate sodium is primarily within osteoclasts, where it accumulates in lysosomes and other intracellular compartments . The compound’s localization is facilitated by its high affinity for hydroxyapatite and its uptake during bone resorption . Alendronate sodium’s activity within osteoclasts leads to the inhibition of key enzymes and signaling pathways, resulting in reduced bone resorption and increased bone mineral density .

准备方法

合成路线和反应条件: 阿仑膦酸钠的制备包括在反应釜中依次加入 4-氨基丁酸、亚磷酸和离子液体。然后在加热至 60-65°C 的条件下加入三氯化磷。 反应在该温度范围内控制,生成白色结晶粉末三水合阿仑膦酸钠 .

工业生产方法: 工业生产方法通常涉及亲水相互作用液相色谱 (HILIC) 结合带电气溶胶检测器对阿仑膦酸钠进行分析和验证。 这种方法特别有用,因为阿仑膦酸钠极性高且没有生色团 .

相似化合物的比较

Comparison: Alendronate sodium is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .

属性

CAS 编号

129318-43-0

分子式

C4H13NNaO7P2

分子量

272.09 g/mol

IUPAC 名称

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);

InChI 键

NLILQNGSPQHASV-UHFFFAOYSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

规范 SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na]

Pictograms

Irritant

相关CAS编号

66376-36-1 (Parent)

同义词

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217

产品来源

United States

Synthesis routes and methods I

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
Name
sodium alendronate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-aminobenzamide
Name
alendronate sodium

Synthesis routes and methods II

Procedure details

A 250 ml flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with 41.1 ml of a solution of sodium hydroxide in ethanol (0.49N, 20.1 mmol), 8.9 ml of ethanol, water (0 to 40 mol. eq., according to the crystal form desired), and 5g (20.1 mmol) of anhydrous alendronic acid. The reaction mixture was boiled with vigorous stirring for about 15 hours until the of pH of the liquid phase remained constant (approx. pH 7). After cooling of the reaction mixture to ambient temperature, the solid material was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mmHg, ambient temperature) to give 96-99% sodium alendronate having the following crystal forms: crystal Form D, when 0-4 (preferably 0-2) mol. eq. water were used; crystal Form F, when 5-8 (preferably 6-7) mol. eq. water were used; crystal Form E, when 9-15 (preferably 12) mol. eq. water were used; and crystal Form G, when 15-40 (preferably 25-35) mol. eq. water were used. The monosodium salt was confirmed by atomic absorption and by measuring the pH of a 0.5% aqueous solution of the salt (approx. pH 4.4).
[Compound]
Name
solution
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.1 mmol
Type
solvent
Reaction Step One
[Compound]
Name
5g
Quantity
20.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium alendronate
Yield
96%

Synthesis routes and methods III

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
alendronate sodium

Synthesis routes and methods IV

Procedure details

A suspension of alendronate sodium trihydrate 1.0 g (3.08 mmol) in aqueous ethanol (10 ml of ethanol+1.9 ml of water) was boiled at reflux with stirring for 15 hrs. After cooling to ambient temperature the solid was filtered, washed with absolute ethanol and ether, and dried overnight in a vacuum oven (10-15 mm Hg, ambient temperature) to give 0.9 g of alendronate sodium, containing crystal form G.
Name
alendronate sodium trihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
alendronate sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alendronate sodium
Reactant of Route 2
Alendronate sodium
Reactant of Route 3
Alendronate sodium
Reactant of Route 4
Alendronate sodium
Reactant of Route 5
Alendronate sodium
Reactant of Route 6
Alendronate sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Alendronate sodium?

A1: Alendronate sodium is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]

Q2: How does Alendronate sodium affect bone remodeling?

A2: While Alendronate sodium primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]

Q3: What is the molecular formula and weight of Alendronate sodium?

A3: While the provided research papers focus on the applications and effects of Alendronate sodium, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.

Q4: Can Alendronate sodium be incorporated into bone cement composites?

A5: Yes, research indicates successful incorporation of Alendronate sodium into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.

Q5: Does Alendronate sodium degrade when incorporated into such materials?

A6: Studies suggest Alendronate sodium remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []

Q6: Does the research indicate any catalytic properties of Alendronate sodium?

A6: The provided research primarily focuses on Alendronate sodium's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.

Q7: Does modifying the structure of Alendronate sodium impact its activity?

A7: The provided research doesn't delve into specific structural modifications of Alendronate sodium and their impact on its activity.

Q8: What are the challenges associated with the oral formulation of Alendronate sodium?

A10: Oral formulations of Alendronate sodium face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []

Q9: How do these formulations affect the drug’s stability and effectiveness?

A11: Studies indicate enteric-coated formulations can enhance the bioavailability of Alendronate sodium compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.

Q10: Does the research address safety regulations related to Alendronate sodium?

A10: While the research papers discuss the effectiveness and potential side effects of Alendronate sodium, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.

Q11: How is Alendronate sodium absorbed and excreted?

A13: Alendronate sodium exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]

Q12: What models are used to study Alendronate sodium’s effects?

A14: Researchers utilize both in vitro and in vivo models to investigate Alendronate sodium’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]

Q13: What do clinical trials reveal about Alendronate sodium?

A15: Clinical trials demonstrate that Alendronate sodium effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []

Q14: Is there evidence of resistance developing to Alendronate sodium?

A14: The provided research doesn't specifically address resistance mechanisms to Alendronate sodium.

Q15: Are there any safety concerns related to Alendronate sodium use?

A17: While generally considered safe, Alendronate sodium can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]

Q16: What strategies are being explored to improve Alendronate sodium delivery?

A18: Researchers are investigating targeted drug delivery systems, including incorporating Alendronate sodium into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []

Q17: Are there specific biomarkers used to monitor Alendronate sodium treatment?

A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of Alendronate sodium treatment. [, ]

Q18: What analytical techniques are used to study Alendronate sodium?

A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify Alendronate sodium concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]

Q19: How does the dissolution rate of different Alendronate sodium formulations compare?

A22: Research shows significant variations in disintegration times among generic and brand-name Alendronate sodium tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]

Q20: How do researchers ensure the accuracy and reliability of their analytical methods?

A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of Alendronate sodium concentrations. [, ]

Q21: Are there specific quality control measures for Alendronate sodium production?

A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of Alendronate sodium. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。